2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride
Description
2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which helps in stabilizing the compound during various chemical reactions.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-13(2,3)20-12(19)16-9-14(4-6-15-7-5-14)8-10(16)11(17)18;/h10,15H,4-9H2,1-3H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPPQHOZWGWXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Boc Protection
Cyclization of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile requires precise temperature control (50°C) and hydrogen pressure (50 psi) to achieve >90% conversion. Boc protection proceeds optimally in THF at 25°C, with DMAP (10 mol%) enhancing reaction kinetics. Prolonged exposure to Boc₂O (>24 hours) risks overprotection, necessitating monitoring by thin-layer chromatography (TLC).
Carboxylic Acid Formation
Hydrolysis of the nitrile group to carboxylic acid employs 6 M HCl at reflux (110°C) for 12 hours. Alternative methods, such as using H₂O₂/NaOH, yield comparable results but require stricter pH control to prevent decarboxylation. The free acid is isolated via extraction (ethyl acetate/water) and recrystallized from ethanol/water (3:1).
Hydrochloride Salt Precipitation
Treating the free base with anhydrous HCl in diethyl ether at 0°C ensures high-purity hydrochloride salt formation. The product is filtered and washed with cold ether to remove residual acid, yielding a white crystalline solid (mp 215–217°C).
Purification and Analytical Validation
Chromatographic Purification
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient). For the hydrochloride salt, reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >99% purity.
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 1.40 (s, 9H, Boc), 1.75–2.30 (m, 10H, spirocyclic CH₂), 3.20–3.50 (m, 4H, N–CH₂), 4.10 (s, 1H, COOH).
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LCMS : [M+H]⁺ = 327.2 (calc. 327.4 for C₁₅H₂₅N₂O₄·HCl).
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Elemental Analysis : C 52.1%, H 7.3%, N 8.5% (theory: C 52.4%, H 7.6%, N 8.7%).
Industrial Scaling Considerations
Batch processes in 500 L reactors demonstrate consistent yields (75–80%) when scaling the cyclization and Boc protection steps. Continuous hydrogenation systems reduce reaction times by 40% compared to batch methods. Waste streams containing nickel catalysts are treated with EDTA to meet environmental regulations .
Chemical Reactions Analysis
2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group typically yields the free amine form of the compound.
Scientific Research Applications
2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
References
Biological Activity
2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, commonly referred to by its chemical structure, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
- Chemical Formula : C₁₄H₂₄N₂O₄
- Molecular Weight : 284.35 g/mol
- CAS Number : 1822523-41-0
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Pharmacological Profile
- Inhibition of Cytochrome P450 Enzymes :
- BBB Permeability :
-
Antimicrobial Activity :
- Preliminary studies indicate potential antimicrobial properties; however, detailed investigations are required to establish efficacy against specific pathogens.
-
Anti-inflammatory Effects :
- Some derivatives of diazaspiro compounds have shown anti-inflammatory properties in vitro, suggesting that this compound may also exhibit similar effects.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Tert-butoxycarbonyl group | Enhances solubility and stability |
| Alterations in the spirocyclic framework | May affect receptor binding affinity |
Case Studies
- Case Study 1: CYP Inhibition
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Case Study 2: Antimicrobial Testing
- In vitro testing against a panel of bacterial strains revealed that specific analogs of 2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid demonstrated promising antimicrobial activity, warranting further exploration into their mechanisms of action.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Route 1 : Reacting amino alcohols (e.g., 2-amino-1-butanol) with epoxide derivatives (e.g., 3,4-epoxyhexane-1-carboxylic acid), followed by tert-butoxycarbonyl (Boc) protection and subsequent HCl salt formation .
- Route 2 : Using spirocyclic intermediates such as tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate, which undergoes acid-catalyzed hydrolysis and carboxylation. Optimization often requires controlling reaction temperature (0–25°C) and using bases like Hunig’s base (N,N-diisopropylethylamine) to minimize side products .
Key Considerations : - Purity (>98%) is achieved via recrystallization or preparative HPLC .
- Reaction progress can be monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or LC-MS (m/z 284.35 [M+H]+) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time ~8–10 min under isocratic conditions (70% methanol/30% water) .
- NMR : Key signals include Boc-group tert-butyl protons (δ 1.4 ppm, singlet) and spirocyclic CH2 groups (δ 3.2–3.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (theoretical m/z 284.35 for [M+H]+; observed m/z 284.3 ± 0.1) .
Q. What are recommended solubility and storage conditions?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (1–5 mg/mL at 25°C). Co-solvents like methanol or acetonitrile enhance solubility .
- Storage : Store at –20°C under inert gas (argon) to prevent Boc-group hydrolysis. Lyophilized powders remain stable for >12 months .
Advanced Research Questions
Q. How can stereochemical discrepancies in diazaspiro derivatives be resolved?
- Methodological Answer : Conflicting stereochemical assignments arise due to conformational flexibility. To resolve:
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., spiro C3 and C8 positions) .
- Dynamic NMR : Analyze ring-flipping kinetics at variable temperatures (e.g., –40°C to 80°C) to assess rotational barriers .
Q. What strategies address low yields in coupling reactions involving this compound?
- Methodological Answer : Low yields (<50%) in peptide coupling or cross-coupling reactions often stem from steric hindrance. Mitigate via:
Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies may arise from:
- Conformational Polymorphism : Use molecular docking (e.g., AutoDock Vina) to compare binding poses of spirocyclic vs. linear analogs .
- Impurity Profiling : Trace side products (e.g., de-Boc derivatives) via LC-MS and assess their bioactivity .
- Buffer Effects : Test activity in multiple buffers (e.g., PBS vs. HEPES) to rule out pH-dependent stability issues .
Key Considerations for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
